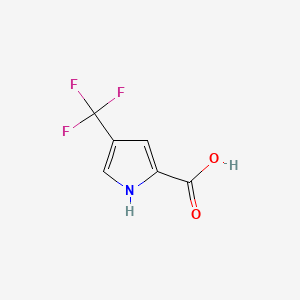

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method involves the reaction of a pyrrole derivative with trifluoromethylating agents under specific conditions. For example, the reaction of a pyrrole derivative with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzyl alcohol

- Trifluoromethanesulfonic acid

Uniqueness

Compared to similar compounds, 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group attached to a pyrrole ring. These modifications enhance its lipophilicity and biological activity.

This compound interacts with various biological targets, primarily through enzyme inhibition. Its action is notably linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway, which is vital for the proliferation of certain pathogens including malaria-causing Plasmodium species.

Antimalarial Activity

Research has demonstrated that derivatives of pyrrole compounds, including this compound, exhibit significant antimalarial properties. In particular, studies have shown that these compounds inhibit DHODH with nanomolar potency against Plasmodium species, providing promising leads for new antimalarial drugs. For instance, a study indicated that certain derivatives exhibited a four-fold increase in potency against P. falciparum DHODH compared to other analogs .

Antitubercular Activity

The compound's structural analogs have been evaluated for their anti-tuberculosis (TB) potential. A study highlighted that pyrrole-2-carboxamides showed potent anti-TB activity with minimal cytotoxicity. The mechanism involves targeting the MmpL3 protein in Mycobacterium tuberculosis, crucial for mycolic acid biosynthesis . While specific data on this compound's direct activity against TB is limited, its structural relatives suggest a potential for similar efficacy.

Antifungal Activity

In addition to its antimalarial and antitubercular properties, research has indicated antifungal activity against Aspergillus niger when incorporated into chitosan biocomposites . This expands the compound's applicability in treating various fungal infections.

Case Study 1: Antimalarial Efficacy

In clinical trials, compounds related to this compound demonstrated effective prophylaxis against malaria. A notable trial involved administering a derivative that provided single-dose cures for P. falciparum malaria, showcasing its potential as a therapeutic agent .

Case Study 2: Anti-TB Activity

A series of pyrrole-2-carboxamide compounds were synthesized and evaluated for their effectiveness against drug-resistant strains of TB. These studies revealed that modifications to the pyrrole structure significantly enhanced their activity against resistant strains while maintaining low toxicity levels .

Data Tables

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYSJNODQYBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the paper?

A1: The paper focuses on a "green" synthesis process for 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. [] This suggests the researchers are aiming for a more environmentally friendly approach compared to traditional methods, possibly by using less hazardous reagents, reducing waste, or employing milder reaction conditions.

Q2: What can you tell us about the starting material used in this synthesis?

A2: The abstract mentions using L-hydroxyproline as the starting material. [] L-hydroxyproline is a naturally occurring amino acid, which further supports the "green" chemistry approach. Utilizing a readily available and renewable starting material like L-hydroxyproline can be advantageous in terms of sustainability and cost-effectiveness.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.